2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)-
Overview
Description
Synthesis Analysis
The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block shows the potential of this compound in creating novel biobased materials. This process involves the polymerization with various diacid ethyl esters by Candida antarctica Lipase B (CALB), resulting in furan polyesters with notable physical properties (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of derivatives of 2,5-bis(hydroxymethyl)furan and its complexes has been elucidated through methods such as X-ray crystallography. These studies provide insight into the spatial arrangement and bonding interactions within these molecules, crucial for understanding their reactivity and properties (Wang et al., 2005).
Chemical Reactions and Properties
2,5-Furandione derivatives undergo various chemical reactions, including electrosynthesis and condensation, to form complex molecules. These reactions highlight the compound's versatility as a precursor for more complex structures and its potential in synthetic organic chemistry (Horcajada et al., 2007).
Physical Properties Analysis
The physical properties of 2,5-bis(hydroxymethyl)furan-based polyesters, such as molecular weight and the effects of dicarboxylic segments on these properties, have been studied. These properties are essential for determining the suitability of these materials for various applications, including their mechanical and thermal behavior (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,5-Furandione derivatives, including reactivity patterns and interactions with other molecules, are fundamental to their use in synthesis and material science. Studies on the synthesis and application of derivatives provide insights into the chemical versatility and potential applications of these compounds (Wei & Xu, 2005).
Scientific Research Applications
Conversion of Biomass to Furan Derivatives
A comprehensive review by Chernyshev et al. (2017) highlights the significance of 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-furandicarboxylic acid, as versatile reagents produced from plant biomass. These compounds are viewed as potential alternatives to fossil-based chemicals for the chemical industry, offering sustainable pathways for the production of polymers, fuels, solvents, and various other chemicals. The study emphasizes the anticipated growth in the application of HMF derivatives, potentially revolutionizing carbon and hydrogen sources in chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Biotechnological Applications
Research on the biological properties and potential toxicity of usnic acid, a compound structurally similar to the furandione derivatives, showcases the broad spectrum of activities such as anti-inflammatory, analgesic, and antimicrobial properties. Araújo et al. (2015) discuss usnic acid's applications and underline the necessity for further studies to confirm its efficacy and safety (Araújo et al., 2015).
Advanced Oxidation Processes
Qutob et al. (2022) review the use of advanced oxidation processes (AOPs) for degrading environmental pollutants, indicating the potential for furandione derivatives in environmental remediation. The study highlights the importance of understanding the degradation pathways and by-products of pollutants, emphasizing the role of chemical compounds like furandione derivatives in enhancing AOP efficiency (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis of Fine Chemicals
Fan et al. (2019) review the use of 5-Hydroxymethylfurfural (HMF), a key furandione derivative, in organic synthesis, particularly its applications towards fine chemicals. The presence of multiple functional groups on HMF makes it a versatile building block for synthesizing a wide array of fine chemicals, showcasing the potential of biomass-derived platform chemicals in modern synthetic chemistry (Fan, Verrier, Queneau, & Popowycz, 2019).
properties
IUPAC Name |
[(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=O)OC1=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- | |
CAS RN |
70728-23-3 | |
Record name | Diacetyltartaric anhydride, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070728233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Diacetyl-D-tartaric Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETYLTARTARIC ANHYDRIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28O8INA78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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